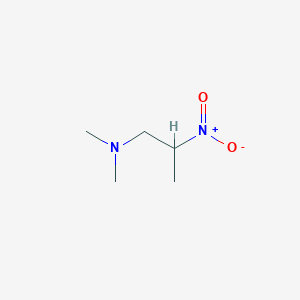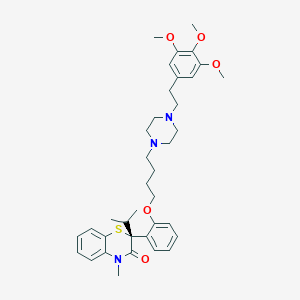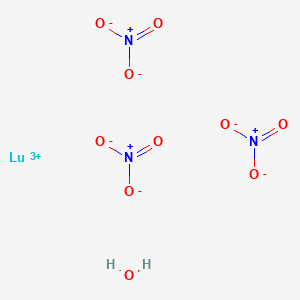
1-Propanamine, N,N-dimethyl-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, N,N-dimethyl-2-nitro-, commonly known as DMNP, is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. DMNP is a nitroamine compound that is used as a precursor for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of DMNP is not well understood, but it is believed to act as a nitrosoalkene intermediate in organic reactions. DMNP can undergo various reactions, including reduction, oxidation, and substitution, depending on the reaction conditions.
Effets Biochimiques Et Physiologiques
DMNP has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity against various cancer cell lines, including human breast cancer cells and leukemia cells. DMNP has also been found to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
DMNP has several advantages for lab experiments, including its high purity and stability. DMNP is also relatively easy to handle and store. However, DMNP has limitations, including its toxicity and potential hazards associated with its handling and storage.
Orientations Futures
There are several future directions for DMNP research, including its potential applications in drug discovery and material science. DMNP can be used as a precursor for the synthesis of various organic compounds, including pharmaceuticals. DMNP can also be used as a building block for the synthesis of novel materials, such as MOFs and metal-organic polyhedra (MOPs), which have potential applications in gas storage and separation. Further studies are needed to explore the potential applications of DMNP in these areas.
In conclusion, DMNP is a versatile compound with potential applications in various fields, including organic synthesis, analytical chemistry, and material science. Despite its potential, DMNP has limitations, including its toxicity and potential hazards associated with its handling and storage. Further studies are needed to explore the potential applications of DMNP in drug discovery and material science.
Méthodes De Synthèse
DMNP can be synthesized by the reaction of 2-nitrochlorobenzene with N,N-dimethylpropan-1-amine in the presence of a base such as sodium hydroxide. The reaction yields DMNP as a yellow crystalline solid with a melting point of 155-157°C.
Applications De Recherche Scientifique
DMNP has been used in various scientific research applications, including organic synthesis, analytical chemistry, and material science. DMNP is a versatile precursor for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. DMNP has also been used as a reagent for the determination of various analytes, such as amino acids and peptides, in analytical chemistry. In material science, DMNP has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.
Propriétés
Numéro CAS |
104892-72-0 |
|---|---|
Nom du produit |
1-Propanamine, N,N-dimethyl-2-nitro- |
Formule moléculaire |
C5H12N2O2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
N,N-dimethyl-2-nitropropan-1-amine |
InChI |
InChI=1S/C5H12N2O2/c1-5(7(8)9)4-6(2)3/h5H,4H2,1-3H3 |
Clé InChI |
DXZMDABJBOTWTA-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)[N+](=O)[O-] |
SMILES canonique |
CC(CN(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)







![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)


![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)